Cas no 1516416-62-8 (4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline)

4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline structure
1516416-62-8 structure
Product name:4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline
CAS No:1516416-62-8
MF:C13H20N2
Molecular Weight:204.311303138733
CID:5984590
PubChem ID:83687193

4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline
    • 1516416-62-8
    • EN300-1834356
    • 4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
    • インチ: 1S/C13H20N2/c1-10(14)13(8-9-13)11-4-6-12(7-5-11)15(2)3/h4-7,10H,8-9,14H2,1-3H3
    • InChIKey: NJSFNUPNSKXUOW-UHFFFAOYSA-N
    • SMILES: NC(C)C1(C2C=CC(=CC=2)N(C)C)CC1

計算された属性

  • 精确分子量: 204.162648646g/mol
  • 同位素质量: 204.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.3Ų
  • XLogP3: 2.1

4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1834356-0.5g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
0.5g
$1221.0 2023-09-19
Enamine
EN300-1834356-5.0g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
5g
$3687.0 2023-06-02
Enamine
EN300-1834356-1.0g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
1g
$1272.0 2023-06-02
Enamine
EN300-1834356-0.1g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
0.1g
$1119.0 2023-09-19
Enamine
EN300-1834356-1g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
1g
$1272.0 2023-09-19
Enamine
EN300-1834356-0.05g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
0.05g
$1068.0 2023-09-19
Enamine
EN300-1834356-2.5g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
2.5g
$2492.0 2023-09-19
Enamine
EN300-1834356-0.25g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
0.25g
$1170.0 2023-09-19
Enamine
EN300-1834356-10.0g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
10g
$5467.0 2023-06-02
Enamine
EN300-1834356-5g
4-[1-(1-aminoethyl)cyclopropyl]-N,N-dimethylaniline
1516416-62-8
5g
$3687.0 2023-09-19

4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline 関連文献

4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylanilineに関する追加情報

4-1-(1-Aminoethyl)Cyclopropyl-N,N-Dimethylaniline: A Comprehensive Overview

4-1-(1-Aminoethyl)cyclopropyl-N,N-dimethylaniline (CAS No. 1516416-62-8) is a versatile compound with significant potential in various fields of chemistry and biology. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in pharmaceuticals, materials science, and organic synthesis. This article provides a detailed overview of the compound, including its chemical properties, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

The molecular formula of 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline is C13H20N2, with a molecular weight of approximately 200.30 g/mol. The compound features a cyclopropyl ring substituted with an aminoethyl group and a dimethylamino group attached to an aromatic ring. This unique combination of functional groups imparts specific chemical properties to the molecule, such as high reactivity and solubility in organic solvents.

The cyclopropyl ring is known for its high strain energy, which can influence the reactivity and stability of the molecule. The aminoethyl group provides nucleophilic sites that can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. The dimethylamino group enhances the basicity of the molecule, which can be crucial for certain biological activities.

Synthesis Methods

The synthesis of 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline has been explored through several routes, each with its own advantages and limitations. One common method involves the reaction of 4-cyclopropylbenzaldehyde with N,N-dimethylamine followed by reductive amination to introduce the aminoethyl group. This approach typically yields high purity products but may require careful control of reaction conditions to avoid side reactions.

An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling or the Heck reaction. These methods offer greater flexibility in terms of functional group compatibility and can be adapted to produce derivatives with varying substituents on the aromatic ring or the cyclopropyl moiety.

Biological Activities

4-1-(1-Aminoethyl)cyclopropyl-N,N-dimethylaniline has shown promising biological activities in recent studies. One area of interest is its potential as a neuroprotective agent. Research has demonstrated that this compound can protect neurons from oxidative stress and apoptosis, which are common mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its neuroprotective effects, 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory disorders like rheumatoid arthritis.

Clinical Trials and Research Advancements

The potential therapeutic applications of 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline have led to several clinical trials aimed at evaluating its safety and efficacy. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic profiles in animal models.

A recent study published in the Journal of Medicinal Chemistry highlighted the compound's ability to cross the blood-brain barrier efficiently, which is a critical factor for drugs targeting central nervous system disorders. This property makes it particularly suitable for treating neurological conditions where drug delivery to the brain is essential.

Potential Applications in Materials Science

Beyond its biological applications, 4-1-(1-aminoethyl)cyclopropyl-N,N-dimethylaniline has also found use in materials science. Its unique molecular structure makes it an excellent candidate for developing advanced materials with tailored properties. For instance, researchers have explored its use in polymer synthesis to create polymers with enhanced mechanical strength and thermal stability.

In another application, this compound has been used as a dopant in organic semiconductors, improving their electrical conductivity and performance in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

4-1-(1-Aminoethyl)cyclopropyl-N,N-dimethylaniline (CAS No. 1516416-62-8) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure endows it with diverse properties that make it valuable for both biological applications and materials science. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and technological innovation.

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